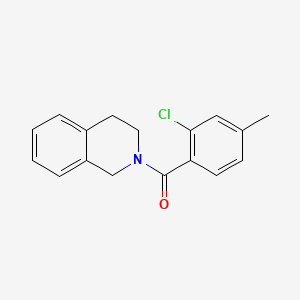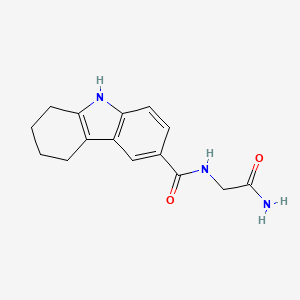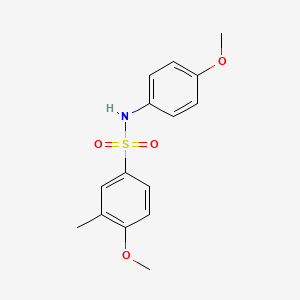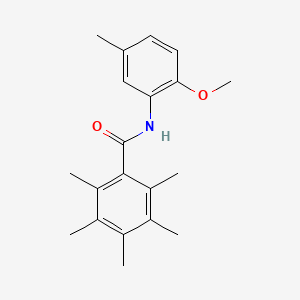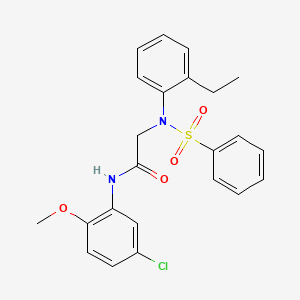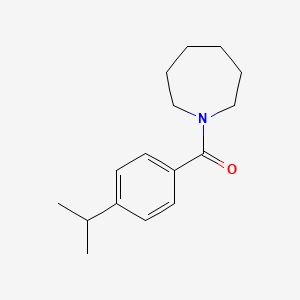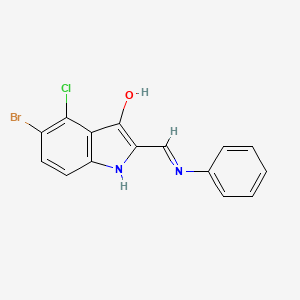
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the indole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential use in combination with other drugs to enhance their efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Finally, the synthesis method of this compound can be optimized to improve its yield and solubility.
In conclusion, 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one is a promising compound that has gained significant attention in scientific research due to its unique properties. Its wide range of biological activities makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one can be achieved through several methods, including the reaction of aniline with 5-bromo-4-chloroindole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5-bromo-4-chloroindole-3-carbaldehyde with aniline in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
Applications De Recherche Scientifique
2-(anilinomethylene)-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-(phenyliminomethyl)-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-6-7-11-13(14(10)17)15(20)12(19-11)8-18-9-4-2-1-3-5-9/h1-8,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPULSYLUNRUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-2-(phenyliminomethyl)-1H-indol-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
